2-(1H-Imidazol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

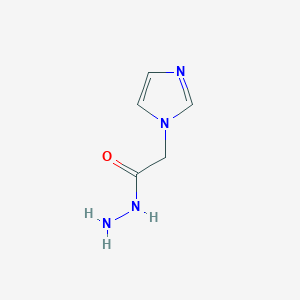

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-imidazol-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNYKXWAPNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359352 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-00-9 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole and Hydrazide Moieties in Chemical Synthesis and Molecular Design

The imidazole (B134444) and hydrazide functionalities are considered "privileged structures" in medicinal chemistry and materials science, meaning they are frequently found in biologically active and functional molecules. mdpi.comlongdom.orgresearchgate.net

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile building block in chemical synthesis. mdpi.comijsrtjournal.com Its unique electronic properties, including its aromaticity and the presence of both an acidic and a basic nitrogen atom, allow it to participate in a wide range of chemical reactions and interactions. ijsrtjournal.comjchemrev.com This amphoteric nature makes it susceptible to attack by both electrophiles and nucleophiles. longdom.orgjchemrev.com Imidazole and its derivatives are integral components of many natural products, such as the amino acid histidine, histamine, and purines found in nucleic acids. longdom.orgrjptonline.org In medicinal chemistry, the imidazole scaffold is highly sought after due to its ability to form hydrogen bonds, its water solubility, and its capacity to interact with various biological targets like enzymes and receptors. ijsrtjournal.comnih.gov This has led to the development of numerous imidazole-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. mdpi.comjchemrev.comrjptonline.org

The hydrazide moiety (-CONHNH2) is another crucial functional group in molecular design. Hydrazides and their derivatives, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, are known for their extensive biological activities. researchgate.net The presence of both a carbonyl group and a nitrogen-nitrogen single bond allows hydrazide molecules to act as versatile ligands, coordinating with metal ions in various ways. researchgate.net This property is significant in the development of coordination complexes for applications in catalysis and materials science. researchgate.netevitachem.com In the solid state, hydrazones typically exist in the keto form, while in solution, an equilibrium between the keto and enol forms is often observed. researchgate.net This structural flexibility contributes to their ability to interact with different biological targets.

The combination of an imidazole ring and a hydrazide group within a single molecule, as in 2-(1H-imidazol-1-yl)acetohydrazide, creates a scaffold with significant potential for the development of novel compounds with diverse applications.

Overview of Research Trajectories for Imidazole Acetohydrazide Compounds and Their Derivatives

Research into imidazole (B134444) acetohydrazide compounds and their derivatives has followed several key trajectories, largely focused on exploring their biological potential. A significant area of investigation is the synthesis of novel derivatives and their evaluation as therapeutic agents.

One major research focus is the development of antitumor agents . For instance, a series of acetylhydrazone derivatives containing a 2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide moiety was synthesized and evaluated for their anticancer activity against various human cancer cell lines. nih.govresearchgate.net Specific derivatives, such as N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide and N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide, demonstrated significant inhibitory activity. nih.govresearchgate.net Similarly, researchers have synthesized N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides as potential anticancer agents, with some compounds showing notable cytotoxicity against liver cancer cells. elsevierpure.com

Another important research avenue is the exploration of the antimicrobial properties of imidazole derivatives. Studies have shown that novel imidazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, thiosemicarbazide (B42300) derivatives of imidazole have shown varied activity against Gram-positive bacteria, while the corresponding hydrazone derivatives displayed less significant antibacterial effects. nih.gov This highlights how structural modifications can significantly influence antimicrobial efficacy. nih.gov The mechanism of action for the antimicrobial effects of imidazole derivatives can involve interference with bacterial DNA replication, cell wall synthesis, or cell membrane disruption. mdpi.com

Furthermore, research has extended to the synthesis and evaluation of antifungal agents . For example, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and shown to be potent inhibitors of fungal growth, particularly against various Candida species. researchgate.net

The general synthetic strategy often involves the reaction of an imidazole-containing starting material with a suitable reagent to introduce the acetohydrazide side chain or further modify it. For example, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate, has been reported. beilstein-journals.org This intermediate can then be converted to the corresponding acetohydrazide.

Foundational Research Context for 2 1h Imidazol 1 Yl Acetohydrazide

Precursor Synthesis Strategies for 2-(1H-Imidazol-1-yl)acetic Acid Derivatives

The journey towards this compound begins with the synthesis of 2-(1H-Imidazol-1-yl)acetic acid or its ester derivatives. These precursors are crucial intermediates, and their efficient synthesis is paramount.

N-Alkylation of Imidazole

A fundamental and widely employed strategy for the synthesis of 2-(1H-Imidazol-1-yl)acetic acid derivatives is the N-alkylation of imidazole. nih.govresearchgate.netias.ac.in This reaction involves the introduction of an acetic acid or acetate (B1210297) moiety onto the nitrogen atom of the imidazole ring.

A common approach involves the reaction of imidazole with a haloacetic acid ester, such as tert-butyl chloroacetate or benzyl (B1604629) chloroacetate, in the presence of a base. nih.govajgreenchem.com For instance, imidazole can be reacted with tert-butyl chloroacetate in ethyl acetate with potassium carbonate as the base, leading to the formation of imidazol-1-yl-acetic acid tert-butyl ester. nih.gov Another method describes the reaction of imidazole with benzyl 2-chloroacetate in the presence of potassium carbonate to yield benzyl 2-(1H-imidazol-1-yl)acetate. sciforum.net The choice of the ester group (e.g., tert-butyl, benzyl) can be strategic, influencing the subsequent deprotection or conversion steps. nih.govajgreenchem.com

The reaction conditions for N-alkylation can be varied. For example, the reaction of imidazole with tert-butyl chloroacetate can be performed under reflux conditions for several hours to ensure completion. nih.gov The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC). nih.gov

Table 1: Examples of N-Alkylation Reactions for 2-(1H-Imidazol-1-yl)acetic Acid Derivative Synthesis

| Imidazole Reactant | Alkylating Agent | Base | Solvent | Product | Reference |

| Imidazole | tert-Butyl chloroacetate | K₂CO₃ | Ethyl acetate | Imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |

| Imidazole | Benzyl 2-chloroacetate | K₂CO₃ | DMF | Benzyl 2-(1H-imidazol-1-yl)acetate | ajgreenchem.comsciforum.net |

Esterification Protocols for Acetate Derivatives

Esterification is another key step in the synthesis of precursors for this compound. These protocols are employed to create various ester derivatives of 2-(1H-Imidazol-1-yl)acetic acid, which are often more suitable for subsequent reactions like hydrazinolysis.

One common method involves the reaction of an alcohol with chloroacetyl chloride to form the corresponding chloroacetate ester, which can then be reacted with imidazole. sciforum.net For example, benzyl alcohol can be condensed with chloroacetyl chloride in the presence of a base like N,N-diisopropylethylamine to produce benzyl 2-chloroacetate. sciforum.net This ester can then undergo an SN2 reaction with imidazole to form benzyl 2-(1H-imidazol-1-yl)acetate. sciforum.net

The choice of alcohol for the esterification process allows for the introduction of different ester groups, which can be selected based on their reactivity and ease of removal in later steps. For instance, benzyl esters are often used as they can be cleaved under relatively mild conditions. ajgreenchem.com

Advanced Synthetic Approaches

In recent years, more advanced and environmentally friendly synthetic methods have been developed for the preparation of imidazole derivatives. These include solvent-free reactions and microwave-assisted synthesis, which often lead to higher yields, shorter reaction times, and easier work-up procedures. rasayanjournal.co.inasianpubs.orgderpharmachemica.comresearchgate.netorganic-chemistry.orglew.roresearchgate.net

Solvent-Free Synthesis: A notable advancement is the development of solvent-free protocols for the N-alkylation of imidazole. ajgreenchem.comresearchgate.net For example, imidazol-1-yl-acetic acid tert-butyl ester can be synthesized by reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate without any solvent. ajgreenchem.com This approach minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry. ajgreenchem.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rasayanjournal.co.inderpharmachemica.comlew.roresearchgate.netnih.gov The synthesis of various imidazole derivatives has been successfully achieved using microwave-assisted methods, often in the presence of a catalyst. rasayanjournal.co.inlew.roresearchgate.netnih.gov These methods can significantly reduce reaction times from hours to minutes and improve product yields. lew.ro For instance, the one-pot, multicomponent reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate catalyzed by p-toluenesulfonic acid under microwave irradiation provides a green protocol for synthesizing imidazole derivatives. nih.gov

Synthesis of this compound from Precursors

Once the 2-(1H-Imidazol-1-yl)acetic acid ester precursor is obtained, the next crucial step is its conversion to this compound. This transformation is typically achieved through hydrazinolysis.

Hydrazinolysis of Ester Derivatives

Hydrazinolysis is the most common and direct method for converting an ester to a hydrazide. wikipedia.org This reaction involves treating the ester derivative of 2-(1H-Imidazol-1-yl)acetic acid with hydrazine hydrate (B1144303). wikipedia.orgnih.gov For example, ethyl 2-(1H-imidazol-1-yl)acetate can be reacted with hydrazine hydrate to yield this compound.

The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating under reflux for a specific period to ensure complete conversion. The product, this compound, can then be isolated and purified. This method is widely applicable and has been used in the synthesis of various acetohydrazide derivatives. medchemexpress.comresearchgate.netnih.gov

Table 2: General Reaction for Hydrazinolysis

| Starting Material | Reagent | Product |

| 2-(1H-Imidazol-1-yl)acetic acid ester | Hydrazine Hydrate (N₂H₄·H₂O) | This compound |

Catalytic Methodologies in Hydrazide Formation

While traditional hydrazinolysis is effective, catalytic methods can enhance the efficiency and selectivity of hydrazide formation. The use of catalysts can lead to milder reaction conditions and improved yields.

Ionic Liquid Catalysis: Ionic liquids have gained attention as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low volatility and high thermal stability. researchgate.netyoutube.comresearchgate.net While specific examples for the direct catalytic synthesis of this compound using ionic liquids are not extensively documented in the provided context, their application in related reactions, such as the synthesis of imidazole derivatives, suggests their potential. researchgate.netresearchgate.net Ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and simplifying the work-up process. researchgate.net

Derivativatization Reactions of this compound

The chemical structure of this compound incorporates a reactive hydrazide functional group (-CONHNH2) and an imidazole ring, making it a versatile building block for the synthesis of a wide range of derivatives. Its derivatization primarily involves reactions at the terminal amino group of the hydrazide moiety, which acts as a potent nucleophile.

A principal and widely utilized derivatization of this compound is its reaction with various carbonyl compounds, specifically aldehydes and ketones, to yield N-acylhydrazones, which are a class of Schiff bases. wikipedia.orgbibliomed.org This transformation is a condensation reaction, which typically involves the elimination of a water molecule. uchile.clyoutube.com

The reaction mechanism proceeds via the nucleophilic attack of the terminal primary amine group (-NH2) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.comnumberanalytics.com This initial addition forms an unstable tetrahedral intermediate known as a hemiaminal. uchile.cl Subsequent dehydration, often facilitated by acid catalysis, leads to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. quimicaorganica.orgresearchgate.net The reaction is generally carried out by refluxing the acetohydrazide and the carbonyl compound in a solvent like ethanol, sometimes with a few drops of glacial acetic acid to catalyze the dehydration step. vulcanchem.com

A diverse array of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a wide library of hydrazone derivatives. The substituents on the carbonyl compound significantly influence the properties of the resulting hydrazone. For instance, the condensation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with 4-methoxybenzaldehyde (B44291) yields (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. vulcanchem.com Similarly, reactions with other substituted benzaldehydes, such as those with hydroxy or bromo groups, have been reported for analogous acetohydrazides. nih.govresearchgate.net

The resulting hydrazone derivatives possess a conjugated system that includes the imidazole ring, the acetamido group, and the newly formed azomethine (–N=CH–) group. Due to restricted rotation around the amide (C-N) bond, these molecules can exist as a mixture of conformational isomers in solution. researchgate.net

| Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

|---|---|---|---|

| 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | 4-methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | vulcanchem.com |

| 2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | 2,4-dihydroxybenzaldehyde | N'-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | nih.gov |

| 2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | 5-bromo-2-hydroxybenzaldehyde | N'-(5-bromo-2-hydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | nih.gov |

| 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | 4-hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | chemicalbook.com |

The this compound molecule possesses multiple potential donor sites for coordination with metal ions, making it a suitable ligand for the construction of coordination polymers. The potential coordination sites include the two nitrogen atoms of the imidazole ring and the nitrogen and oxygen atoms of the hydrazide moiety. This multi-dentate character allows the molecule to act as a linker, bridging metal centers to form one-, two-, or three-dimensional extended networks.

While direct studies on coordination polymers of this compound are limited, the behavior of analogous imidazole-containing ligands provides significant insight. For example, coordination polymers of zinc(II) have been successfully synthesized using 3-(1H-imidazol-1-yl)propanoate ligands. chemrxiv.org In these structures, both the imidazole nitrogen and the carboxylate group participate in coordinating to the zinc ions, creating a polymeric framework. chemrxiv.org

Similarly, the hydrazide group in this compound can coordinate to metal ions in either its keto form (-C(=O)NH-) or, upon deprotonation, its enol form (-C(O-)=N-). The chelation involving the carbonyl oxygen and the terminal amino nitrogen is a common binding mode for hydrazide-based ligands. The combination of the bridging capabilities of the imidazole ring and the chelating or bridging nature of the hydrazide function can lead to the formation of robust coordination polymers with diverse structural topologies.

Beyond forming Schiff bases, the acetohydrazide functional group is a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles. These transformations significantly expand the chemical space accessible from this compound.

Formation of 1,3,4-Oxadiazoles: One common transformation involves the cyclodehydration of N-acylhydrazones, the Schiff bases described in section 2.3.1. Treatment of these hydrazones with an oxidizing agent in a suitable solvent can induce ring closure to form a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. Alternatively, 1,3,4-oxadiazoles can be synthesized directly from the acid hydrazide. nih.gov Reaction of this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) would yield a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the imidazol-1-ylmethyl group. nih.govorganic-chemistry.org

Formation of 1,2,4-Triazoles: The hydrazide moiety can also be used to construct 1,2,4-triazole (B32235) rings. For example, reacting this compound with formamide (B127407) under microwave irradiation is a potential route to a 3-(imidazol-1-ylmethyl)-1H-1,2,4-triazole. organic-chemistry.org Other methods for triazole synthesis involve the reaction of acid hydrazides with various nitrogen-containing compounds, which could be adapted for the derivatization of this specific hydrazide. organic-chemistry.org These ring-closing reactions transform the linear hydrazide structure into new aromatic heterocyclic systems, which can lead to novel chemical properties.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of acetohydrazide derivatives, FT-IR spectra reveal characteristic absorption bands that confirm the presence of key structural features. For instance, the N-H stretching vibrations of the hydrazide moiety are typically observed in the region of 3337 cm⁻¹ to 3462 cm⁻¹. hilarispublisher.com The carbonyl (C=O) stretching of the amide group is another significant marker, appearing in the range of 1655-1680 cm⁻¹. hilarispublisher.com Shifts in these bands upon complexation or substitution provide valuable information about the coordination environment and electronic effects within the molecule. hilarispublisher.com For example, a shift of the C=O stretching to a lower frequency can indicate its involvement in coordination with a metal ion. hilarispublisher.com The spectra also show bands corresponding to C-H and C=N stretching within the imidazole ring. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazide) | Stretching | 3337 - 3462 | hilarispublisher.com |

| C=O (Amide) | Stretching | 1655 - 1680 | hilarispublisher.com |

| C-H (Aromatic/Aliphatic) | Stretching | ~3044 | hilarispublisher.com |

| C=N (Imidazole) | Stretching | ~1593 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is indispensable for elucidating the precise connectivity of atoms in a molecule.

¹H NMR: The ¹H NMR spectrum of imidazole-containing compounds provides a detailed map of the proton environments. Protons on the imidazole ring typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. For example, in a deuterated chloroform (B151607) solution, the C-H protons of the imidazole ring can be observed at chemical shifts around 6.73-7.36 ppm. researchgate.net The protons of the methylene (B1212753) group adjacent to the imidazole ring and the hydrazide moiety also give characteristic signals. The broad singlet for the -NH proton of the imidazole group can be found at higher chemical shifts, for instance, around 12.7 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the imidazole ring resonate in the aromatic region. For example, in a DMSO-d6 solvent, the carbon signals for an imidazolin-2-one derivative were observed at δ 155.9 and 109.0 ppm. rsc.org The carbonyl carbon of the hydrazide group typically appears at a lower field, for example, around 165.9 ppm in D₂O. rsc.org The simplicity of ¹³C NMR spectra, due to the low natural abundance of ¹³C, often allows for the unambiguous assignment of each carbon atom in the molecule. researchgate.net

| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | Imidazole Ring Protons | 6.73 - 7.36 | Acetonitrile-d₃/Chloroform-d | researchgate.net |

| ¹H | -NH (Imidazole) | ~12.7 | Not Specified | researchgate.net |

| ¹³C | C=O (Hydrazide) | ~165.9 | D₂O | rsc.org |

| ¹³C | Imidazole Ring Carbons | 109.0 - 155.9 | DMSO-d₆ | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of this compound and its derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the molecular ion peak, often as [M+H]⁺ or [M+Na]⁺. For example, a derivative of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide showed an [M+H]⁺ peak at m/z 428.1. researchgate.net This information is crucial for confirming the successful synthesis of the target molecule and for corroborating the data obtained from other spectroscopic methods.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Imidazole and its derivatives exhibit characteristic absorption peaks in the UV region. Imidazole itself shows a characteristic absorption peak around 209 nm in a 2% methanol (B129727) aqueous solution. mdpi.com The introduction of substituents on the imidazole ring can cause a red-shift (bathochromic shift) in the absorption maximum. For instance, 4-methyl-imidazole displays a characteristic peak at 217 nm. mdpi.com The UV-Vis spectra of more complex derivatives, such as imidazole-2-carbaldehyde, can show multiple absorption bands, with a strong peak observed at 280 nm. mdpi.com These electronic transitions are valuable for characterizing the electronic structure of the compounds.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is fundamental for confirming the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the calculated values for the proposed structure. For example, for a synthesized compound with the formula C₆H₈N₄O₂, the calculated elemental composition was C, 42.86%; H, 4.80%; N, 33.32%. The found values were C, 42.98%; H, 4.88%; N, 33.29%, which are in close agreement, thus confirming the proposed formula. rsc.org

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 42.86 | 42.98 | rsc.org |

| H | 4.80 | 4.88 | rsc.org |

| N | 33.32 | 33.29 | rsc.org |

Chromatographic Methods (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the synthesized compounds. arastirmax.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. For instance, the purity of synthesized benzimidazole (B57391) derivatives was checked by TLC on silica (B1680970) gel G plates using a solvent system of n-Hexane and ethyl acetate (1:3). arastirmax.com Visualization of the spots on the TLC plate can be achieved using methods such as exposure to iodine vapors or viewing under UV light. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2-(1H-Imidazol-1-yl)acetohydrazide and its Derivatives

The ligand properties of this compound are primarily defined by its potential to act as a multidentate ligand, coordinating to metal ions through several heteroatoms. This characteristic is central to its ability to form stable and structurally diverse metal complexes.

This compound possesses multiple potential coordination sites, making it a versatile multidentate ligand. The key heteroatoms involved in coordination are the nitrogen atoms of the imidazole (B134444) ring and the nitrogen and oxygen atoms of the acetohydrazide group. Specifically, the tertiary nitrogen atom of the imidazole ring has a lone pair of electrons available for forming a coordinate covalent bond with a metal ion. jocpr.com

The acetohydrazide moiety introduces additional coordination possibilities. It can coordinate in a neutral form through the carbonyl oxygen atom or, upon deprotonation (enolization), through the enolic oxygen and the terminal nitrogen atom of the hydrazide group. This dual nature allows the ligand to act as a neutral bidentate or a monobasic bidentate ligand. The ability of hydrazones, which are derivatives of hydrazides, to coordinate through the azomethine nitrogen and the carbonyl/enolic oxygen is well-documented. edu.krd This suggests a similar bidentate coordination for this compound, involving the imidazole nitrogen and one of the atoms from the hydrazide group, leading to the formation of stable chelate rings.

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of substituents on the imidazole or hydrazide backbone.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound and related ligands have been shown to form complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and manganese(II). jocpr.comuomustansiriyah.edu.iq The synthesis of these complexes is generally achieved by reacting the ligand with a hydrated metal chloride or acetate (B1210297) salt in an alcoholic solution, often with gentle heating to facilitate the reaction. researchgate.net

The characterization of these complexes relies on a suite of analytical methods:

Elemental Analysis (C, H, N): This technique helps to confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination sites. A shift in the stretching frequency of the C=O group of the hydrazide to a lower wavenumber in the complex compared to the free ligand suggests coordination through the carbonyl oxygen. Similarly, changes in the vibrational modes of the imidazole ring can indicate its involvement in coordination. researchgate.net

¹H NMR Spectroscopy: While not always applicable for paramagnetic complexes, for diamagnetic complexes, ¹H NMR can confirm the structure of the ligand within the complex and show shifts in proton resonances upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, the d-d transitions observed for Cu(II) and Ni(II) complexes can help in assigning square planar or tetrahedral geometries, respectively. researchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides insight into the oxidation state and spin state of the central metal ion and can help in deducing the geometry of the complex. uomustansiriyah.edu.iq

Molar Conductivity Measurements: The molar conductivity of the complexes in a suitable solvent (like DMF or DMSO) indicates whether the anions (e.g., chloride) are coordinated to the metal ion or are present as counter-ions in the crystal lattice. jocpr.com

The table below summarizes the typical characterization data for transition metal complexes with ligands similar to this compound.

| Metal Ion | Proposed Geometry | Characterization Techniques | Key Findings |

| Cu(II) | Square Planar | UV-Vis, Magnetic Susceptibility, IR | Coordination through imidazole nitrogen and hydrazide moiety. researchgate.net |

| Ni(II) | Tetrahedral/Octahedral | UV-Vis, Magnetic Susceptibility, IR | Geometry depends on the specific ligand and reaction conditions. uomustansiriyah.edu.iqresearchgate.net |

| Co(II) | Octahedral | UV-Vis, Magnetic Susceptibility, IR | Often forms octahedral complexes with two ligand molecules. uomustansiriyah.edu.iq |

| Mn(II) | Octahedral | UV-Vis, Magnetic Susceptibility, IR | Typically high-spin octahedral complexes are formed. uomustansiriyah.edu.iq |

Mechanistic Aspects of Metal-Ligand Interactions

The interaction between metal ions and ligands like this compound can involve intricate mechanistic steps. While specific mechanistic studies on this particular ligand are not extensively reported, the principles of metal-ligand cooperativity observed in similar systems can provide valuable insights. nih.gov

The formation of the metal-ligand bond is initiated by the donation of a lone pair of electrons from the heteroatom (e.g., the imidazole nitrogen) to a vacant orbital of the metal ion. In the case of multidentate ligands, the formation of the first bond is followed by a series of intramolecular steps leading to the formation of a stable chelate ring.

The electronic properties of the metal ion and the ligand play a crucial role in the stability and reactivity of the resulting complex. For instance, the Lewis acidity of the metal ion and the pKa of the ligand's functional groups will influence the equilibrium of the complexation reaction. In some cases, the coordination of the ligand to the metal can alter the reactivity of the ligand itself, facilitating reactions such as deprotonation or tautomerization (e.g., the keto-enol tautomerism of the hydrazide moiety).

The study of how modifications to the ligand structure, such as the introduction of different substituents, affect the electronic environment of the coordination sites can provide a deeper understanding of the mechanistic aspects of these metal-ligand interactions. nih.gov

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction Analysis

Information regarding the crystal system, space group, unit cell parameters, and other refinement data for 2-(1H-Imidazol-1-yl)acetohydrazide is not available in published literature. This primary data is essential for a complete description of the solid-state arrangement of the molecule.

Crystal Packing and Intermolecular Interactions

Without the determined crystal structure, a specific analysis of the crystal packing and the precise nature of the intermolecular forces for this compound cannot be conducted. Generally, imidazole (B134444) and hydrazide moieties are known to be excellent hydrogen bond donors and acceptors. One could anticipate a rich network of intermolecular interactions; however, a detailed and accurate description is not possible.

Hydrogen Bonding Networks (N-H···O, C-H···O)

A definitive description and tabulation of the hydrogen bonding networks, including specific bond lengths and angles for N-H···O and C-H···O interactions, is contingent on the availability of the crystal structure data.

π-Stacking and C-H···π Interactions

The presence and geometry of π-stacking or C-H···π interactions involving the imidazole ring cannot be confirmed or characterized without experimental crystallographic data.

Supramolecular Assembly Formation and Directing Principles

A discussion on the specific supramolecular assemblies and the principles that direct their formation in the solid state for this compound is not feasible without the foundational crystal structure information.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.

DFT calculations are employed to understand the electronic properties of 2-(1H-imidazol-1-yl)acetohydrazide, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations help in identifying the reactive sites of the molecule and understanding its chemical behavior. For instance, in related hydrazone derivatives, DFT has been used to predict the stability of different tautomeric forms, such as amido versus amidic acid forms, with the amido forms generally found to be more stable. nih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in predicting the molecule's reactivity and potential as a corrosion inhibitor or in other applications.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

This table is for illustrative purposes and does not represent actual data for this compound based on the provided search results.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. Acetylhydrazone derivatives can exist as a mixture of configurational (Z/E) and conformational (syn/anti) isomers. nih.gov The relative energies of these different conformers and rotamers can be calculated using DFT to determine the most stable geometries. For similar compounds, it has been shown that the syn-E isomer is often the most stable form in the solid state, which allows for maximum intermolecular hydrogen bonding. nih.gov The small energy differences between various conformations suggest their possible coexistence in equilibrium in the gas phase or in solution. nih.gov

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice and their interactions in a biological environment.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). muni.cz The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. muni.cz QTAIM analysis can be used to energetically quantify the strength of hydrogen bonds and other non-covalent interactions within the crystal structure of this compound. researchgate.net

The Non-Covalent Interaction (NCI) index is a visualization tool that reveals non-covalent interactions in real space based on the electron density and its reduced density gradient. nih.govmalta-consolider.com NCI plots can identify and characterize a wide range of interactions, including hydrogen bonds, van der Waals forces, and steric repulsion. nih.govmalta-consolider.com In these plots, different types of interactions are typically represented by different colors, providing a clear picture of the non-covalent bonding patterns. For instance, in studies of related compounds, NCI analysis has been used to visualize and understand the nature of H-bonding and π-stacking interactions that contribute to the stability of the crystal structure. researchgate.net

Reactivity and Mechanistic Insights

Frontier Molecular Orbital (FMO) Analysis

No published research has been found that details the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, critical parameters derived from FMO analysis, such as the HOMO-LUMO energy gap, which is indicative of the molecule's kinetic stability and chemical reactivity, remain uncharacterized. Without these foundational calculations, a quantitative discussion of the molecule's electron-donating and accepting capabilities is not feasible.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in the reviewed literature. An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. The absence of such a study prevents the identification and analysis of the specific reactive sites on the molecule.

Computational Approaches to Reaction Pathways

There is a lack of computational studies investigating the reaction pathways and mechanisms involving this compound. Theoretical explorations of its potential reactions, including transition state analysis and reaction energy profiles, have not been reported. As a result, a mechanistic understanding of how this compound might behave in chemical reactions, based on computational evidence, cannot be provided.

Perspectives and Future Research Directions

Innovations in Green Chemical Synthesis for Imidazole (B134444) Acetohydrazides

The synthesis of imidazole-containing compounds is a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals and materials science. mdpi.com Historically, these syntheses have often relied on harsh reagents and organic solvents. However, the principles of green chemistry are now guiding a shift towards more environmentally benign methodologies.

Recent research has demonstrated the feasibility of eco-friendly synthesis for various imidazole derivatives. researchgate.netcuestionesdefisioterapia.com These methods often employ solvent-free conditions, microwave irradiation, or the use of natural organic acids as promoters, leading to significant advantages such as reduced reaction times, higher yields, and simplified workup procedures. researchgate.netcuestionesdefisioterapia.com For instance, the synthesis of tri-substituted imidazoles has been achieved with high efficiency using recyclable catalysts under solvent-free conditions. researchgate.net Similarly, a practical, two-step synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for various compounds, has been developed to avoid aqueous hydrolysis and the use of environmentally harmful acids. beilstein-journals.org

Future research in this area will likely focus on expanding the scope of these green methods to a wider range of imidazole acetohydrazide derivatives. Key areas of exploration will include:

Development of Novel Catalysts: The design of highly active, selective, and recyclable catalysts will be crucial. This includes exploring nanocomposite catalysts and organocatalysts to further improve the efficiency and environmental footprint of these syntheses. researchgate.net

Alternative Energy Sources: Continued investigation into microwave-assisted and mechanochemical (grinding) methods can lead to even more rapid and solvent-free reaction pathways. cuestionesdefisioterapia.com

Bio-based Starting Materials: The use of renewable feedstocks to construct the imidazole core and its side chains will be a significant step towards a truly sustainable synthetic process.

The following table summarizes some of the green synthesis methods that have been explored for imidazole derivatives:

| Synthesis Method | Key Features | Advantages |

| Natural Acid Promotion | Uses naturally occurring acids like lactic acid. researchgate.net | Eco-friendly, readily available promoter. researchgate.net |

| Microwave Irradiation | Solvent-free conditions, rapid heating. researchgate.netcuestionesdefisioterapia.com | Faster reactions, often higher yields. researchgate.net |

| Solvent-Free Synthesis | Eliminates the need for organic solvents. researchgate.netajgreenchem.com | Reduced waste, easier purification. cuestionesdefisioterapia.comresearchgate.net |

| Grinding Method | Mechanochemical synthesis. cuestionesdefisioterapia.com | Simple, efficient, and environmentally friendly. cuestionesdefisioterapia.com |

Exploration of Advanced Ligand Design Principles

The imidazole moiety is a versatile building block in coordination chemistry due to its two nitrogen donor sites and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netrsc.org This makes 2-(1H-Imidazol-1-yl)acetohydrazide and its derivatives excellent candidates for the design of novel ligands for metal-organic frameworks (MOFs), coordination polymers, and supramolecular complexes. researchgate.netrsc.org

The design of ligands is moving beyond simple metal coordination to the creation of "smart" ligands that can respond to external stimuli or direct the assembly of complex architectures. Key principles guiding future ligand design include:

Multimodality: Incorporating multiple, distinct binding sites into a single ligand to enable the formation of heterometallic or multifunctional materials. Imidazole-based ligands can be functionalized at various positions to introduce additional donor groups. researchgate.netrsc.org

Flexibility and Preorganization: The conformational flexibility of the ligand can be tuned to control the dimensionality and topology of the resulting coordination network. acs.org Conversely, preorganizing the ligand to favor a specific binding geometry can lead to the predictable formation of desired structures.

Stimuli-Responsiveness: Designing ligands that change their coordination behavior in response to light, pH, temperature, or the presence of specific analytes can lead to the development of sensors and dynamic materials.

The table below outlines some advanced ligand design strategies and their potential applications:

| Design Principle | Description | Potential Application |

| Hybrid Pharmacophore Approach | Combining different pharmacophores in one molecule. nih.gov | Development of multifunctional drugs. nih.gov |

| Click Chemistry | Efficient and specific reactions for ligand synthesis. nih.gov | Rapid generation of diverse ligand libraries. nih.gov |

| Supramolecular Assembly | Utilizing non-covalent interactions for self-assembly. nih.gov | Creation of complex, functional materials. nih.gov |

The ability of the imidazole ring to interact with a wide range of metal ions, including platinum, copper, and zinc, opens up a vast design space for new coordination compounds with tailored properties. acs.orgnih.gov

Design of Derivatives for Specific Chemical Applications (e.g., Catalysis, Supramolecular Materials)

The functionalization of the this compound scaffold allows for the creation of derivatives with specific properties, making them valuable for a range of chemical applications.

Catalysis: Imidazole-based compounds are already known to be effective ligands in various catalytic reactions. chemscene.com By strategically modifying the substituents on the imidazole ring and the acetohydrazide backbone, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes, thereby enhancing their catalytic activity and selectivity. Future research will likely focus on:

Asymmetric Catalysis: The incorporation of chiral moieties into the ligand structure can lead to catalysts for enantioselective transformations, which are crucial in the pharmaceutical industry. nih.gov

Biomimetic Catalysis: Designing catalysts that mimic the active sites of metalloenzymes can lead to highly efficient and selective transformations under mild conditions. The imidazole group is a key component of the active site of many enzymes, such as hemoglobin. nih.gov

Supramolecular Materials: The ability of imidazole derivatives to participate in a variety of non-covalent interactions makes them ideal building blocks for the construction of supramolecular materials. nih.govresearchgate.net These materials, held together by reversible bonds, can exhibit unique properties such as self-healing and responsiveness to external stimuli. researchgate.net Future directions in this area include:

Transient Supramolecular Materials: Creating materials that exist out of equilibrium and have a tunable lifetime, mimicking biological systems. researchgate.net

Supramolecular Gels: Developing soft materials with applications in drug delivery, tissue engineering, and environmental remediation.

Crystalline Molecular Forms: Exploring the formation of co-crystals, salts, and co-crystals of salts to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

The following table highlights some potential applications of functionalized this compound derivatives:

| Application | Key Features of Derivative |

| Anticancer Agents | Designed to interact with specific biological targets. nih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Porous materials for gas storage, separation, and catalysis. rsc.org |

| Supramolecular Complexes | Self-assembled structures with diverse functionalities. nih.gov |

| Enzyme Inhibitors | Targeting specific enzymes involved in disease pathways. cuestionesdefisioterapia.com |

Q & A

Q. How is the α-glucosidase inhibitory activity of these compounds evaluated?

- Methodology : IC50 values are determined using enzyme inhibition assays with p-nitrophenyl-α-D-glucopyranoside as a substrate. Acarbose (IC50 = 378.2 ± 0.12 µM) serves as a positive control. Derivatives like (E)-N-(4-methylbenzylidene)-2-(2-(ethylthio)-1H-imidazol-1-yl)acetohydrazide (IC50 = 6.84 ± 1.3 µM) show superior activity due to hydrophobic substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

- Methodology :

- Substituent Effects : Electron-donating groups (e.g., 4-methylbenzylidene) enhance α-glucosidase inhibition, while bulky groups (e.g., anthracen-9-ylmethylene) improve antioxidant activity .

- Docking Studies : Molecular docking identifies hydrogen bonds between the hydrazide NH and enzyme active sites (e.g., α-glucosidase’s ASP307) .

Q. What experimental strategies resolve contradictions in biological activity data?

- Methodology :

- Statistical Validation : Triplicate experiments with SEM analysis reduce variability (e.g., compound 228: IC50 = 6.10 ± 0.8 µM vs. compound 225: 15.8 ± 2.2 µM) .

- Solubility Adjustments : Use DMSO/PBS mixtures to ensure compound solubility in bioassays .

Q. How are cyclization reactions employed to synthesize heterocyclic systems from hydrazide precursors?

- Methodology : Hydrazides cyclize with POCl3 or under thermal conditions to form oxadiazoles or triazoles. For example, 2-[(1-methyltetrazol-5-yl)thio]-N’-(4-substituted-benzylidene)acetohydrazides yield COX-2 inhibitors via cyclocondensation .

Q. What methodologies assess antioxidant potential?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.